molecular formula C4H3N5O B7764461 2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one

2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one

Cat. No.: B7764461
M. Wt: 137.10 g/mol
InChI Key: OEEYCNOOAHGFHL-UHFFFAOYSA-N
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Description

The compound with the identifier “2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one” is known as 8-Azahypoxanthine. It is a heterocyclic compound with the molecular formula C4H3N5O. This compound is a derivative of hypoxanthine, where a nitrogen atom replaces a carbon atom in the purine ring structure. It is primarily used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azahypoxanthine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-amino-1,2,3-triazole with formamide, followed by cyclization to form the desired product. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 8-Azahypoxanthine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

8-Azahypoxanthine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

8-Azahypoxanthine is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies related to nucleic acids and enzyme interactions.

    Medicine: Research into its potential therapeutic effects, particularly in antiviral and anticancer studies.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 8-Azahypoxanthine involves its interaction with various molecular targets. It can inhibit certain enzymes by mimicking natural substrates, thereby interfering with biochemical pathways. This property makes it useful in studying enzyme kinetics and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    Hypoxanthine: A naturally occurring purine derivative with similar structure but different biological activity.

    Allopurinol: A structural analog used to treat gout by inhibiting xanthine oxidase.

    Guanine: Another purine derivative with distinct biological roles.

Uniqueness

8-Azahypoxanthine is unique due to the presence of an additional nitrogen atom in its ring structure, which alters its chemical and biological properties compared to other purine derivatives. This uniqueness makes it valuable in specific research applications where other compounds may not be suitable.

Properties

IUPAC Name

2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N5O/c10-4-2-3(5-1-6-4)8-9-7-2/h1H,(H2,5,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEYCNOOAHGFHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)C2=NNNC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=O)C2=NNNC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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